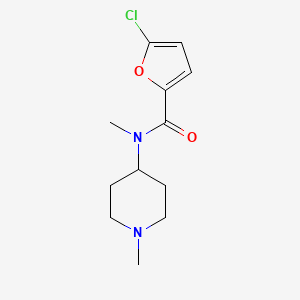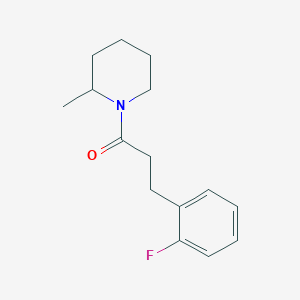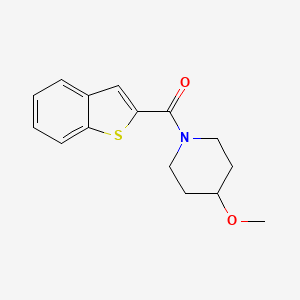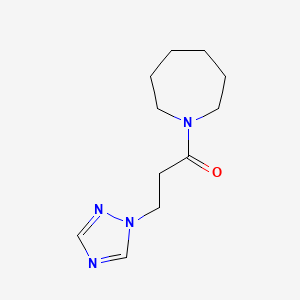
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide is a chemical compound that has been the subject of scientific research for its potential therapeutic applications. This compound is also known as JNJ-1930942 and has been found to have a unique mechanism of action that makes it a promising candidate for drug development.
作用机制
The mechanism of action of JNJ-1930942 involves blocking the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This compound has also been found to inhibit the activity of transient receptor potential channels and acid-sensing ion channels, which are involved in the detection of painful stimuli. By blocking these channels, JNJ-1930942 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
The biochemical and physiological effects of JNJ-1930942 have been studied in several animal models. This compound has been found to have analgesic effects in models of acute and chronic pain. Additionally, JNJ-1930942 has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using JNJ-1930942 in lab experiments is its specificity for voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. This specificity allows researchers to study the effects of blocking these channels on pain transmission and inflammation. However, one limitation of using JNJ-1930942 is its potential toxicity. This compound has been found to have toxic effects on the liver and kidneys in animal studies, which may limit its use in clinical trials.
未来方向
There are several future directions for research on JNJ-1930942. One direction is to further investigate its potential as a pain reliever. This compound has shown promise in animal models of acute and chronic pain, and further studies are needed to determine its efficacy in humans. Another direction is to investigate the potential of JNJ-1930942 as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models, and further studies are needed to determine its potential as a treatment for inflammatory diseases. Finally, future research could focus on developing analogs of JNJ-1930942 that have improved efficacy and reduced toxicity.
合成方法
The synthesis of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted into an acid chloride using thionyl chloride. The acid chloride is then reacted with N-methyl-4-piperidone to form the corresponding amide. Finally, the amide is chlorinated using thionyl chloride to give the desired product.
科学研究应用
The potential therapeutic applications of 5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide have been investigated in several studies. This compound has been found to have activity against a variety of targets, including voltage-gated sodium channels, transient receptor potential channels, and acid-sensing ion channels. These targets are involved in pain sensation, and therefore, JNJ-1930942 has been studied for its potential use as a pain reliever.
属性
IUPAC Name |
5-chloro-N-methyl-N-(1-methylpiperidin-4-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-14-7-5-9(6-8-14)15(2)12(16)10-3-4-11(13)17-10/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUUIKNKOQSGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)



![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)

![[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)




![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)
